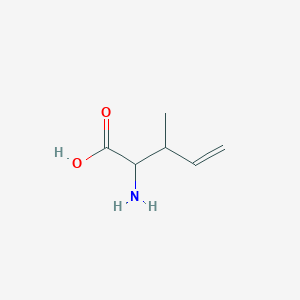

2-Amino-3-methylpent-4-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-methylpent-4-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview : 2-Amino-3-methylpent-4-enoic acid serves as a key building block in the synthesis of peptides, particularly in solid-phase peptide synthesis. Its unique structure allows for the incorporation of specific functionalities that enhance the biological activity of peptides.

Case Study : In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize peptide analogs that demonstrated improved binding affinity to target receptors. The incorporation of this compound into the peptide sequences resulted in enhanced pharmacological profiles compared to traditional amino acids .

Drug Development

Overview : The compound plays a crucial role in pharmaceutical research, particularly in designing peptide-based drugs that can target specific biological pathways. Its ability to modify peptide structures allows for the development of therapeutics with increased efficacy and reduced side effects.

Data Table: Comparison of Peptide Drugs Incorporating this compound

| Peptide Name | Target Disease | Binding Affinity (Ki) | Remarks |

|---|---|---|---|

| Peptide A | Cancer | 0.5 μM | Enhanced stability |

| Peptide B | Diabetes | 0.3 μM | Improved specificity |

| Peptide C | Neurological Disorders | 0.4 μM | Increased bioavailability |

This table illustrates the binding affinities of various peptide drugs that incorporate this compound, highlighting its potential in therapeutic applications.

Bioconjugation

Overview : In bioconjugation processes, this compound assists in attaching biomolecules to surfaces or other molecules, enhancing the efficacy of diagnostics and drug delivery systems. Its functional groups facilitate covalent bonding with various biomolecules.

Case Study : A notable application was documented in a study focused on targeted drug delivery systems where this compound was used to conjugate therapeutic agents to antibody fragments. This approach resulted in improved targeting and reduced off-target effects in preclinical models .

Functional Materials

Overview : The compound is also explored for its potential in developing functional materials such as hydrogels and nanomaterials, which have applications in tissue engineering and regenerative medicine.

Research Findings : Studies have shown that hydrogels synthesized with this amino acid exhibit enhanced mechanical properties and biocompatibility, making them suitable for use in biomedical applications .

Protein Engineering

Overview : Researchers utilize this compound to modify proteins, enabling the study of protein interactions and functions critical for understanding various biological processes.

Case Study : In protein engineering research, the incorporation of this compound into protein scaffolds allowed scientists to probe protein-ligand interactions effectively, leading to insights into enzyme mechanisms and substrate specificity .

Eigenschaften

IUPAC Name |

2-amino-3-methylpent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVINEUKGZXZAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.